molecular formula C12H16F3NO B13974106 (R)-1-[3-(trifluoromethoxy)phenyl]pentylamine

(R)-1-[3-(trifluoromethoxy)phenyl]pentylamine

Cat. No.: B13974106
M. Wt: 247.26 g/mol
InChI Key: CMNWSPZGMODYAX-LLVKDONJSA-N
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Description

®-1-[3-(trifluoromethoxy)phenyl]pentylamine is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethoxy)benzaldehyde and ®-1-pentylamine.

    Condensation Reaction: The aldehyde group of 3-(trifluoromethoxy)benzaldehyde reacts with the amine group of ®-1-pentylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-1-[3-(trifluoromethoxy)phenyl]pentylamine.

Industrial Production Methods

In an industrial setting, the synthesis of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-1-[3-(trifluoromethoxy)phenyl]pentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethoxy group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

®-1-[3-(trifluoromethoxy)phenyl]pentylamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent due to its unique structural features and biological activity.

    Materials Science: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Chemical Biology: Researchers use the compound to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound is explored for its use in various industrial processes, including the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-[3-(trifluoromethoxy)phenyl]pentylamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[3-(trifluoromethyl)phenyl]pentylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-1-[3-(methoxy)phenyl]pentylamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    ®-1-[3-(fluoro)phenyl]pentylamine: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

®-1-[3-(trifluoromethoxy)phenyl]pentylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable for various applications.

Properties

Molecular Formula

C12H16F3NO

Molecular Weight

247.26 g/mol

IUPAC Name

(1R)-1-[3-(trifluoromethoxy)phenyl]pentan-1-amine

InChI

InChI=1S/C12H16F3NO/c1-2-3-7-11(16)9-5-4-6-10(8-9)17-12(13,14)15/h4-6,8,11H,2-3,7,16H2,1H3/t11-/m1/s1

InChI Key

CMNWSPZGMODYAX-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=CC(=CC=C1)OC(F)(F)F)N

Canonical SMILES

CCCCC(C1=CC(=CC=C1)OC(F)(F)F)N

Origin of Product

United States

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